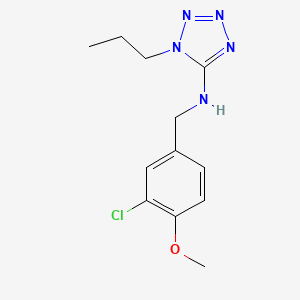![molecular formula C24H29N3O6S B15000055 1-(4-Ethoxyphenyl)-3-({1-[(4-methoxyphenyl)sulfonyl]piperidin-4-yl}amino)pyrrolidine-2,5-dione](/img/structure/B15000055.png)
1-(4-Ethoxyphenyl)-3-({1-[(4-methoxyphenyl)sulfonyl]piperidin-4-yl}amino)pyrrolidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Ethoxyphenyl)-3-({1-[(4-methoxyphenyl)sulfonyl]piperidin-4-yl}amino)pyrrolidine-2,5-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a methoxyphenylsulfonyl group, and a piperidinylamino group attached to a pyrrolidine-2,5-dione core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethoxyphenyl)-3-({1-[(4-methoxyphenyl)sulfonyl]piperidin-4-yl}amino)pyrrolidine-2,5-dione typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of the ethoxyphenyl and methoxyphenylsulfonyl precursors, followed by their coupling with the piperidinylamino group. The final step involves the cyclization to form the pyrrolidine-2,5-dione core. Common reagents used in these reactions include ethyl bromide, methanesulfonyl chloride, and piperidine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
1-(4-Ethoxyphenyl)-3-({1-[(4-methoxyphenyl)sulfonyl]piperidin-4-yl}amino)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium hydroxide, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
1-(4-Ethoxyphenyl)-3-({1-[(4-methoxyphenyl)sulfonyl]piperidin-4-yl}amino)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 1-(4-Ethoxyphenyl)-3-({1-[(4-methoxyphenyl)sulfonyl]piperidin-4-yl}amino)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
相似化合物的比较
Similar Compounds
1-Hydroxy-1-(4-methoxyphenyl)-2-propanyl 4-methoxybenzoate: Shares the methoxyphenyl group but differs in the overall structure and functional groups.
N-(4-Ethoxyphenyl)-1-(1-phenyl-1H-tetrazol-5-yl)-4-piperidinecarboxamide: Contains the ethoxyphenyl group but has a different core structure.
Uniqueness
1-(4-Ethoxyphenyl)-3-({1-[(4-methoxyphenyl)sulfonyl]piperidin-4-yl}amino)pyrrolidine-2,5-dione is unique due to its combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions with biological targets, making it a valuable compound for research and development.
属性
分子式 |
C24H29N3O6S |
|---|---|
分子量 |
487.6 g/mol |
IUPAC 名称 |
1-(4-ethoxyphenyl)-3-[[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]amino]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C24H29N3O6S/c1-3-33-20-6-4-18(5-7-20)27-23(28)16-22(24(27)29)25-17-12-14-26(15-13-17)34(30,31)21-10-8-19(32-2)9-11-21/h4-11,17,22,25H,3,12-16H2,1-2H3 |
InChI 键 |
PDJCWMSFQDBLBZ-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(3,4-dimethoxyphenyl)-8-methyl-2-{[4-(propan-2-yl)phenyl]amino}-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B14999975.png)
![methyl 2-[(4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B14999976.png)
![4-(1-{[3-(3-chlorophenyl)-1,2-oxazol-5-yl]methyl}-1H-pyrazol-4-yl)pyridine](/img/structure/B14999982.png)
![2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B14999985.png)
![ethyl 6-(2,2-dimethylpropanoylimino)-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B14999997.png)

![2-[(3-amino-12-ethyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B15000005.png)

![Ethyl 2-benzamido-6-[(dibutylamino)methyl]-7-hydroxy-1-benzothiophene-3-carboxylate](/img/structure/B15000009.png)
![2-fluoro-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B15000022.png)
![N-[3-(5-{[2-(2-chloro-5-nitrophenyl)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B15000029.png)
![8-(4-chlorophenyl)-3-(4-fluorophenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B15000031.png)
![2-[(3-amino-12,12-dimethyl-8,11-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B15000032.png)
![N-(2-methoxyphenyl)-6-[(quinolin-8-yloxy)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B15000048.png)
